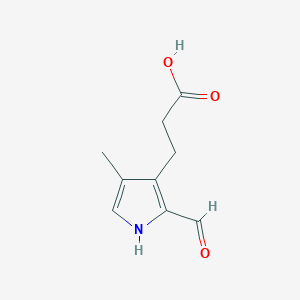

3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid: is a heterocyclic organic compound that features a pyrrole ring substituted with a formyl group, a methyl group, and a propanoic acid side chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, where the pyrrole reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Methylation: The methyl group can be added through alkylation reactions using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Introduction of the Propanoic Acid Side Chain: This can be achieved through a Friedel-Crafts acylation reaction using propanoic acid derivatives.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation using bromine (Br2) or chlorination using chlorine (Cl2).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Br2 in carbon tetrachloride (CCl4), Cl2 in chloroform (CHCl3).

Major Products:

Oxidation: 3-(2-carboxy-4-methyl-1H-pyrrol-3-yl)propanoic acid.

Reduction: 3-(2-hydroxymethyl-4-methyl-1H-pyrrol-3-yl)propanoic acid.

Substitution: 3-(2-formyl-4-bromo-1H-pyrrol-3-yl)propanoic acid.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a building block in the synthesis of more complex heterocyclic compounds.

- Employed in the study of reaction mechanisms involving pyrrole derivatives.

Biology:

- Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

- Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry:

- Utilized in the production of dyes, pigments, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid is largely dependent on its interaction with biological targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrrole ring can interact with aromatic residues in proteins, affecting their function. The propanoic acid side chain can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

3-(1H-Pyrrol-2-yl)propanoic acid: Lacks the formyl and methyl groups, resulting in different chemical reactivity and biological activity.

4-(2-formyl-5-methyl-1H-pyrrol-1-yl)butanoic acid: Similar structure but with a butanoic acid side chain, which may affect its solubility and interaction with biological targets.

2-formyl-5-methyl-1H-pyrrole-3-carboxylic acid: Similar but with a carboxylic acid group directly attached to the pyrrole ring, influencing its acidity and reactivity.

Uniqueness: 3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid is unique due to the specific combination of substituents on the pyrrole ring, which imparts distinct chemical and biological properties

Actividad Biológica

3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid is a heterocyclic organic compound characterized by a pyrrole ring with various substituents, including a formyl group, a methyl group, and a propanoic acid side chain. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 169.19 g/mol |

| CAS Number | 132281-87-9 |

The unique combination of substituents on the pyrrole ring contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

- Protein Interaction : The pyrrole ring may interact with aromatic residues in proteins, affecting their function.

- Hydrogen Bonding : The propanoic acid side chain can participate in hydrogen bonding and electrostatic interactions, influencing binding affinity and specificity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

The compound shows broad-spectrum activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have focused on its impact on various cancer cell lines:

| Cell Line | Type of Cancer | Assay Method | Result |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | MTT Assay | Significant inhibition |

| A375 | Melanoma | MTT Assay | Strong proliferation inhibition |

| HCT116 | Colorectal Carcinoma | MTT Assay | Notable cytotoxicity |

The compound's mechanism against cancer cells involves the induction of autophagic cell death, as evidenced by increased reactive oxygen species (ROS) production and lipid peroxidation .

Case Studies

- Study on Antimicrobial Activity : A study evaluated the antibacterial properties of several pyrrole derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming several known antibiotics in terms of efficacy .

- Anticancer Evaluation : Another study assessed the anticancer potential of this compound against multiple human cancer cell lines. Results showed that it effectively inhibited cell proliferation and induced apoptosis through ROS-mediated pathways, suggesting its potential as a lead compound in cancer therapy .

Propiedades

IUPAC Name |

3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-10-8(5-11)7(6)2-3-9(12)13/h4-5,10H,2-3H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGJBBOAUVVKHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1CCC(=O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569337 |

Source

|

| Record name | 3-(2-Formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132281-87-9 |

Source

|

| Record name | 3-(2-Formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.